DAT/SERT Transporter Inhibition Selectivity Ratio: 4-MAR vs. 4,4′-DMAR and Aminorex
In HEK 293 cells expressing human monoamine transporters, 4-MAR exhibited a DAT/SERT inhibition potency ratio (IC50 SERT / IC50 DAT) of 7.2, indicating a predominantly dopaminergic/noradrenergic profile comparable to amphetamine [1]. In contrast, the para-methyl analog 4,4′-DMAR showed a ratio of 0.4, reflecting a mixed serotonergic/dopaminergic profile similar to MDMA [1]. In rat brain synaptosome release assays, the DAT/SERT ratio based on EC50 values was 31 for 4-MAR, 45 for aminorex, and 2 for 4,4′-DMAR [2], confirming that 4-MAR occupies an intermediate selectivity position within the aminorex class: substantially more DAT-selective than 4,4′-DMAR yet less DAT-selective than aminorex.
| Evidence Dimension | DAT/SERT inhibition selectivity ratio (IC50-based) |
|---|---|
| Target Compound Data | DAT/SERT ratio = 7.2 (catecholamine-selective) |
| Comparator Or Baseline | 4,4′-DMAR: DAT/SERT ratio = 0.4 (balanced); Aminorex: DAT/SERT ratio >45 (highly DAT-selective) |
| Quantified Difference | 4-MAR is 18-fold more DAT-selective than 4,4′-DMAR; aminorex is >6-fold more DAT-selective than 4-MAR |
| Conditions | Human NET, DAT, and SERT stably expressed in HEK 293 cells [1]; rat brain synaptosomes for EC50 ratios [2] |
Why This Matters
This ratio directly predicts the psychoactive and toxicological profile class—amphetamine-like vs. MDMA-like—making it the single most critical selection parameter for in vitro pharmacology or forensic toxicology reference standards.
- [1] Rickli, A., et al. (2019). Pharmacological characterization of the aminorex analogs 4-MAR, 4,4′-DMAR, and 3,4-DMAR. NeuroToxicology, 72, 95-100. View Source
- [2] Brandt, S. D., et al. (2014). Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni'). Drug Testing and Analysis, 6(7-8), 684-695. View Source
